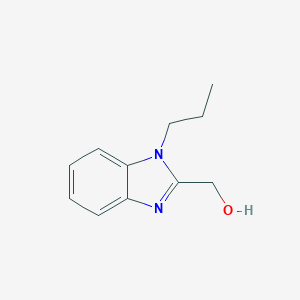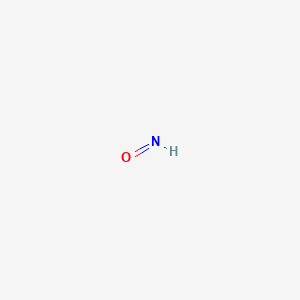
(1-propyl-1H-benzimidazol-2-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Benzimidazoles can be synthesized through various methods, including the reaction of o-phenylenediamine with aliphatic or aromatic aldehydes in methanol at room temperature, utilizing molecular oxygen and visible light for the reaction process (Park, Jung, & Cho, 2014). Another method involves heating 1,2-diaminobenzenes in supercritical methanol over copper-doped porous metal oxides to synthesize benzimidazoles (Sun, Bottari, & Barta, 2015).
Molecular Structure Analysis
Benzimidazole compounds' molecular structure can be elucidated using techniques like X-ray crystallography, which reveals their crystal structure and provides insights into the compound's conformational dynamics. Studies have shown the crystal structure of benzimidazole derivatives, confirming their geometric configuration and molecular interactions (Wu et al., 2011).
Chemical Reactions and Properties
Benzimidazoles undergo various chemical reactions, including N-methylation of amines using methanol, showcasing methanol's role as both a C1 synthon and H2 source. This reaction pathway highlights the versatility of benzimidazoles in synthesizing pharmaceutical agents through functionalization processes (Sarki et al., 2021).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility and crystallinity, can significantly influence their chemical behavior and application potential. Analyzing these properties requires detailed spectroscopic and crystallographic studies to understand their interaction with solvents and their aggregation behavior in solution (Matwijczuk et al., 2016).
Chemical Properties Analysis
The chemical properties of "(1-propyl-1H-benzimidazol-2-yl)methanol" and related benzimidazole compounds, such as reactivity towards nucleophiles, electrophiles, and their behavior in various chemical reactions, are critical for their application in synthesis and pharmaceutical development. These properties are often studied through reactions with various metal ions and nucleophiles, revealing complex formation and reactivity patterns (Dessingou et al., 2012).
科学研究应用
Advancements in Benzimidazole Derivatives and Metal Complexes Synthesis A swift one-pot solvent-free synthesis method for three benzimidazole derivatives has been developed, showcasing the potential for rapid and green synthesis protocols. These derivatives have been further utilized to form complexes with transition metals, hinting at their utility in catalysis and material science (Taj et al., 2020).
Chemical Properties and Reactions
Investigating Ligand-Induced Diversification The synthesis and analysis of compounds using benzimidazol-2-yl-methanol as a ligand have led to the discovery of mononuclear and tetranuclear compounds, shedding light on the steric hindrance and spatial arrangements affecting molecular assemblies. This has implications for designing metal-organic frameworks and understanding magnetic properties (Yang et al., 2014).
Chemoselective Reduction in Organic Synthesis The compound has been used in chemoselective reduction reactions, showcasing its utility in synthetic organic chemistry. Understanding the reactivity and selectivity of such compounds can lead to the development of more efficient synthetic routes for complex molecules (Sadhu et al., 2016).
Material Science and Nanotechnology
Development of Oligobenzimidazoles The synthesis of oligobenzimidazoles using benzimidazole derivatives highlights their potential in material science. These oligomers have been studied for their electrochemical, electrical, optical, thermal, and rectification properties, indicating their suitability for use in electronic devices and nanotechnology (Anand & Muthusamy, 2018).
属性
IUPAC Name |
(1-propylbenzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,14H,2,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URDDBBVSKFVSAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354122 |
Source


|
| Record name | (1-propyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-propyl-1H-benzimidazol-2-yl)methanol | |
CAS RN |
332899-55-5 |
Source


|
| Record name | (1-propyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl phenoxyacetate](/img/structure/B88951.png)


![[(2R,3R,4S,5R,6R)-3,4,6-triacetyloxy-5-methoxyoxan-2-yl]methyl acetate](/img/structure/B88958.png)
![6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride](/img/structure/B88962.png)

